KKL-10

概要

説明

KKL-10は、細菌のリボソーム救済を阻害する低分子阻害剤であり、細菌に対して広域スペクトルの抗菌活性を示します。特に、高度に病原性のある細菌であるフランシセラ・ツラレンシスの弱毒株および完全な病原性株の両方に対して効果的です .

科学的研究の応用

Antimicrobial Activity

Overview : KKL-10 exhibits broad-spectrum antimicrobial properties, making it a valuable compound in combating bacterial infections. Its mechanism involves inhibiting bacterial growth by targeting ribosomal functions.

Case Studies :

- Study on Intracellular Growth Inhibition : Research demonstrated that this compound effectively inhibits the intracellular growth of Legionella pneumophila, a pathogen responsible for Legionnaires' disease. The study found that this compound reduced bacterial loads by over 99.9% when combined with interferon-gamma stimulation, showcasing its potential as an antimicrobial agent in therapeutic applications .

Nanotechnology Applications

Overview : The KKL model is utilized in studying heat transfer properties in nanofluids, which are fluids engineered to have enhanced thermal properties through the addition of nanoparticles.

Key Findings :

- Thermal Energy Transfer : A study applied the KKL correlation model to analyze the behavior of hybrid nanofluids (such as graphene oxide and zinc oxide in water) under various conditions. The results indicated that the effective thermal conductivity and heat transfer rates improved significantly with the incorporation of these nanoparticles .

| Nanofluid Composition | Thermal Conductivity (W/m·K) | Viscosity (mPa·s) | Specific Heat (J/kg·K) |

|---|---|---|---|

| Graphene Oxide + Water | 0.613 | 997.1 | 4179 |

| Zinc Oxide + Water | 25 | 5700 | 523 |

Biomedical Research

Overview : this compound's role extends into biomedical research, particularly in understanding cellular responses to infections and potential therapeutic interventions.

Applications :

- Inhibition of Pathogen Growth : In various cell types, this compound has been shown to inhibit the growth of intracellular pathogens, including Francisella tularensis, suggesting its potential utility in treating infections caused by this bacterium .

Future Directions and Research Opportunities

The ongoing research into this compound's properties indicates several promising avenues for future exploration:

- Combination Therapies : Investigating the synergistic effects of this compound with other antimicrobial agents could enhance treatment efficacy against resistant bacterial strains.

- Expanded Nanofluid Applications : Further studies on this compound within advanced nanofluid systems could lead to innovative solutions for thermal management in engineering applications.

作用機序

KKL-10は、細菌のリボソーム救済メカニズムを阻害することにより、その効果を発揮します。これは、細菌の生存に不可欠なトランス翻訳経路を特に標的としています。 リボソームに結合することにより、this compoundは、停止したリボソームの救済を防ぎ、タンパク質合成と細菌の増殖を阻害します .

類似の化合物との比較

類似の化合物

KKL-40: 同様の抗菌特性を持つ、リボソーム救済の別の阻害剤。

KKL-55: トランス翻訳経路も標的とするテトラゾール系化合物

This compoundの独自性

This compoundは、フランシセラ・ツラレンシスの弱毒株および完全な病原性株の両方に対して、高い特異性と広域スペクトル活性を持つため、独自性があります。 真核細胞に対する細胞毒性が最小限であるため、治療用途のための有望な候補です .

生化学分析

Biochemical Properties

KKL-10 interacts with the ribosome, a complex molecular machine that synthesizes proteins in cells . It acts as a ribosome rescue inhibitor, disrupting the process of protein synthesis . The minimum inhibitory concentration (MIC) against F. tularensis strain LVS and Schu S4 are 0.12 and 0.48 μg/mL, respectively .

Cellular Effects

This compound has been found to arrest the intracellular growth of F. tularensis during all stages of infection . It does not affect macrophage viability or function . This compound produces cytotoxic effects of less than 5% at concentrations up to 17.5 μg/mL .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the ribosome rescue process . This process is critical for maintaining protein synthesis, especially under stress conditions. By inhibiting this process, this compound disrupts protein synthesis, leading to the arrest of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to arrest the growth of F. tularensis at all stages of infection This suggests that this compound has a stable effect over time

準備方法

合成経路と反応条件

KKL-10の合成は、チオフェン-2-カルボキサミド構造の形成を伴います。主要なステップには以下が含まれます。

臭素化: チオフェン環への臭素原子の導入。

オキサジアゾール形成: 環化反応によるオキサジアゾール環の形成。

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バッチ反応: 温度と圧力を厳密に制御して、大型の反応器で反応を実施します。

化学反応の分析

反応の種類

KKL-10は、以下を含むさまざまな化学反応を起こします。

酸化: 臭素原子は特定の条件下で酸化される可能性があります。

一般的な試薬と条件

酸化剤: 酸化反応には、過酸化水素または過マンガン酸カリウムを使用します。

求核剤: 置換反応には、アミンまたはチオールを使用します.

主要な生成物

酸化された誘導体: 臭素酸化物の形成。

置換された誘導体: さまざまな置換されたチオフェン誘導体の形成.

科学研究の応用

This compoundは、科学研究に幅広い応用範囲を持っています。

化学: リボソーム救済メカニズムを研究するためのモデル化合物として使用されます。

生物学: さまざまな細菌株に対する抗菌特性について調査されています。

医学: 特に、によって引き起こされる細菌感染症の治療のための潜在的な治療薬。

類似化合物との比較

Similar Compounds

KKL-40: Another inhibitor of ribosome rescue with similar antimicrobial properties.

KKL-55: A tetrazole-based compound that also targets the trans-translation pathway

Uniqueness of KKL-10

This compound is unique due to its high specificity and broad-spectrum activity against both attenuated and fully virulent strains of Francisella tularensis. It exhibits minimal cytotoxicity to eukaryotic cells, making it a promising candidate for therapeutic applications .

生物活性

KKL-10 is a compound that has garnered attention in the field of antibiotic research, particularly for its biological activity against various pathogens. This article delves into the biological properties of this compound, highlighting its mechanisms of action, efficacy in inhibiting bacterial growth, and relevant case studies.

Overview of this compound

This compound is structurally related to other compounds in the KKL series, such as KKL-35 and KKL-40. These compounds have been studied for their potential as antibiotic agents, particularly against intracellular pathogens like Francisella tularensis and Legionella pneumophila.

The primary mechanism by which this compound exhibits its biological activity involves inhibition of bacterial growth through interference with essential cellular processes. Specifically, this compound and its analogs have been shown to:

- Inhibit Trans-Translation : This process is crucial for bacterial survival, especially under stress conditions. This compound has been identified as a potent inhibitor of trans-translation, which is vital for the maintenance of ribosomal function during protein synthesis .

- Target Intracellular Pathogens : this compound has demonstrated effective bactericidal activity against F. tularensis, a pathogen responsible for tularemia. In vitro studies indicate that this compound inhibits the growth of this bacterium at micromolar concentrations .

Efficacy Against Pathogens

Research indicates that this compound exhibits significant antibiotic activity against various pathogens. The following table summarizes its efficacy against selected bacterial strains:

Case Studies

Several studies have explored the biological activity of this compound in depth:

- Inhibition of F. tularensis :

- Activity Against L. pneumophila :

- Impact on M. tuberculosis :

特性

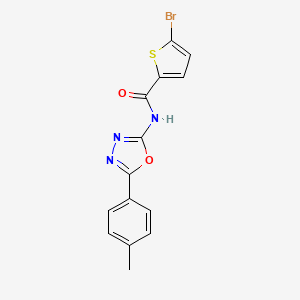

IUPAC Name |

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSDWSBGDVYRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。